2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Description
The compound contains several functional groups including a benzodioxole, a dihydropyridine ring, a cyano group, a sulfanyl group, and an acetamide group. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Dihydropyridines are a class of compounds which are often used in medicine due to their calcium channel blocking activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Density functional theory calculations could be used to investigate the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
- Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells .
- The compound’s structure suggests potential interactions with tubulin, making it an interesting candidate for further exploration .
- Bridging units (e.g., sulfur, nitrogen, carbonyl) and heteroaryl groups have been explored for optimization .
- X-ray crystallography and other techniques can reveal its solid-state arrangement and molecular packing .
- These studies contribute to a better understanding of substituent effects on the compound’s properties .
Anticancer Properties
Microtubule-Targeting Agents
Structure-Activity Relationships (SAR)
Crystallographic Studies
Functional Group Effects
Future Optimization and Analog Development
properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-13-3-5-16(7-14(13)2)25-22(28)11-31-23-18(10-24)17(9-21(27)26-23)15-4-6-19-20(8-15)30-12-29-19/h3-8,17H,9,11-12H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBQDUOBRAFDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |
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